Scaffold Replacement Superiority: 3-Methyl-Pyrazolo[3,4-b]pyridine vs. Imidazo-Thiadiazole Core in CDK8 Potency and Selectivity
During the optimization of CDK8 inhibitors, the initial imidazo‑thiadiazole high‑throughput‑screening hit was replaced by the 3‑methyl‑1H‑pyrazolo[3,4‑b]pyridine core, which is the direct scaffold of the target methyl ester. This scaffold change was pivotal in achieving compound 25 (MSC2530818), a selective CDK8 inhibitor with an IC₅₀ of 2.6 nM for CDK8 and >100‑fold selectivity over a panel of 264 kinases [1]. No comparable selectivity window was observed for the imidazo‑thiadiazole series, which suffered from poor microsomal stability and off‑target kinase activity [1]. The target compound, as the 5‑methyl ester precursor, provides access to this superior scaffold without the metabolic liabilities of the imidazo‑thiadiazole core.
| Evidence Dimension | CDK8 inhibitory potency and selectivity |
|---|---|
| Target Compound Data | Scaffold: 3-methyl-1H-pyrazolo[3,4-b]pyridine (derived from target methyl ester); Representative inhibitor IC₅₀ = 2.6 nM |
| Comparator Or Baseline | Imidazo‑thiadiazole scaffold; earlier analogs showed sub‑optimal selectivity and microsomal instability |
| Quantified Difference | >100-fold selectivity window for pyrazolo‑pyridine scaffold; imidazo‑thiadiazole analogs lacked this selectivity |
| Conditions | Biochemical kinase assay; panel of 264 kinases; SW620 colorectal cancer cell line |
Why This Matters
Researchers developing CDK8/19 inhibitors should prioritize the 3-methyl-pyrazolo[3,4-b]pyridine scaffold because its superior selectivity profile, demonstrated through scaffold‑hopping in the cited study, reduces off‑target risk—a key differentiator for programs aiming for clinical candidates.
- [1] Czodrowski P, et al. Structure-Based Optimization of Potent, Selective, and Orally Bioavailable CDK8 Inhibitors Discovered by High-Throughput Screening. J Med Chem. 2016;59(20):9337-9349. doi:10.1021/acs.jmedchem.6b00597 View Source
